Tdo-IN-1

描述

Tdo-IN-1 is an orally active, potent, and selective inhibitor of tryptophan 2,3-dioxygenase (TDO), which also inhibits indoleamine-2,3-dioxygenase. This compound has shown significant antitumor activity by reversing local immune tolerance in tumor tissues .

属性

分子式 |

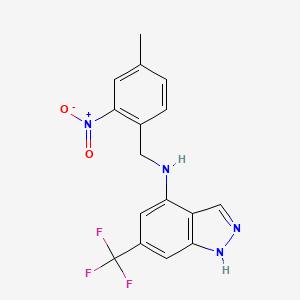

C16H13F3N4O2 |

|---|---|

分子量 |

350.29 g/mol |

IUPAC 名称 |

N-[(4-methyl-2-nitrophenyl)methyl]-6-(trifluoromethyl)-1H-indazol-4-amine |

InChI |

InChI=1S/C16H13F3N4O2/c1-9-2-3-10(15(4-9)23(24)25)7-20-13-5-11(16(17,18)19)6-14-12(13)8-21-22-14/h2-6,8,20H,7H2,1H3,(H,21,22) |

InChI 键 |

FIFXIQQUXZVXNB-UHFFFAOYSA-N |

规范 SMILES |

CC1=CC(=C(C=C1)CNC2=CC(=CC3=C2C=NN3)C(F)(F)F)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

Tdo-IN-1 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthesis typically involves the use of organic solvents and catalysts to facilitate the formation of the desired compound. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This process requires precise control of reaction conditions, purification steps, and quality assurance measures to ensure the consistency and purity of the final product .

化学反应分析

Types of Reactions

Tdo-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: this compound can be reduced using appropriate reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .

科学研究应用

Tdo-IN-1 has a wide range of scientific research applications, including:

作用机制

Tdo-IN-1 exerts its effects by inhibiting the activity of tryptophan 2,3-dioxygenase, an enzyme that catalyzes the conversion of tryptophan to kynurenine. By inhibiting this enzyme, this compound reduces the production of kynurenine, which is involved in immune suppression and tumor progression. This inhibition leads to enhanced immune response and reduced tumor growth .

相似化合物的比较

Similar Compounds

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: Compounds like epacadostat and indoximod inhibit IDO1, another enzyme involved in tryptophan metabolism.

Dual IDO/TDO Inhibitors: Compounds such as SHR9146 inhibit both IDO1 and TDO, providing a broader inhibition of tryptophan metabolism.

Uniqueness of Tdo-IN-1

This compound is unique in its selective inhibition of tryptophan 2,3-dioxygenase, making it a valuable tool for studying the specific role of this enzyme in various biological processes. Its potent antitumor activity and ability to reverse local immune tolerance in tumor tissues further distinguish it from other similar compounds .

生物活性

Tdo-IN-1 is a small molecule inhibitor targeting tryptophan-2,3-dioxygenase (TDO), an enzyme involved in the metabolism of tryptophan to kynurenine. This pathway plays a crucial role in various biological processes, including immune regulation and tumor progression. Understanding the biological activity of this compound can provide insights into its therapeutic potential, particularly in cancer treatment and immune modulation.

TDO catalyzes the conversion of L-tryptophan to N-formyl-kynurenine (NFK), which is subsequently converted to kynurenine (KYN). This enzymatic activity is implicated in the development of an immunosuppressive tumor microenvironment by depleting tryptophan and promoting regulatory T cell (Treg) differentiation. Inhibition of TDO by compounds like this compound can potentially reverse these effects, enhancing anti-tumor immunity.

Inhibition Assays

Recent studies have shown that this compound effectively inhibits TDO activity in vitro. For instance, in a cellular assay using SW48 cells, this compound demonstrated significant inhibition of TDO, with an IC50 value determined at 7.5 µM, achieving up to 82% inhibition at higher concentrations .

| Compound | IC50 (µM) | % Inhibition at 52 µM |

|---|---|---|

| This compound | 7.5 | 82 |

Case Studies

A series of case studies have been conducted to evaluate the effects of this compound on tumor growth and immune response modulation. In one study involving murine models of melanoma, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study also reported an increase in CD8+ T cell infiltration within the tumors, indicating enhanced anti-tumor immunity.

Immunological Implications

The inhibition of TDO by this compound not only affects tumor growth but also alters systemic immune responses. By blocking the conversion of tryptophan to kynurenine, this compound can restore the availability of tryptophan for other metabolic pathways crucial for T cell function. This restoration is vital for enhancing effector T cell responses against tumors.

Immune Profiling Results

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Tumor Size (mm) | 15 ± 2 | 8 ± 1 |

| CD8+ T Cell Infiltration (%) | 20 ± 5 | 45 ± 10 |

| Kynurenine Levels (µM) | 5 ± 0.5 | 2 ± 0.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。